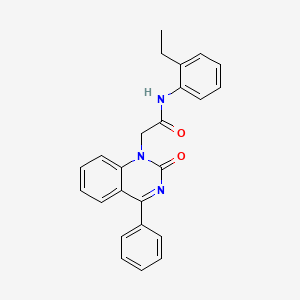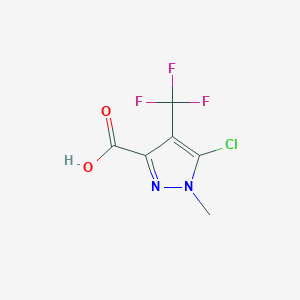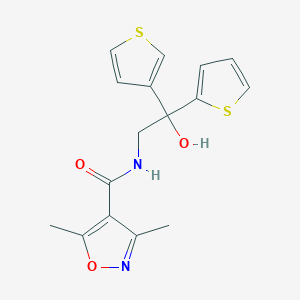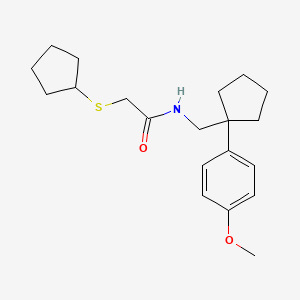![molecular formula C21H15FN2O B2835711 2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one CAS No. 922994-26-1](/img/structure/B2835711.png)
2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has gained significant attention in the scientific community due to its potential use in the development of novel drugs for various diseases.
Aplicaciones Científicas De Investigación
Structural and Theoretical Analysis
The study on "Experimental and Theoretical Studies" by Ulaş (2020) delves into the structural analysis of a similar naphthalene derivative, focusing on its synthesis, antioxidant potential, and theoretical support via DFT and HF methods. This compound's electronic and structural properties, including bond lengths and angles, HOMO and LUMO energies, and vibrational frequencies, were comprehensively evaluated, demonstrating its potential as a biologically active drug (Ulaş, 2020).
Chemical Interactions and Properties
Another research, "Reaction of the 1,8-bis(diphenylmethylium)naphthalenediyl dication with fluoride," by Wang et al. (2004), investigates the interaction of a naphthalene dication with fluoride, revealing the formation of a unique cation containing a C-F-->C bridge. This study highlights the compound's structural features and its reactivity with fluoride, providing insights into the chemical behavior of naphthalene derivatives (Wang et al., 2004).
Application in Solar Cells
The research titled "Enhanced performance in bulk heterojunction solar cells by introducing naphthalene derivatives as processing additives" by Heo et al. (2013) explores the use of naphthalene derivatives, including fluoronaphthalene, in improving the efficiency of polymer solar cells. This study demonstrates the impact of naphthalene derivatives on photon absorbance properties, crystallinity, nanostructure, and overall performance enhancement in solar cell applications (Heo et al., 2013).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-19-11-4-2-7-16(19)14-24-21(25)13-12-20(23-24)18-10-5-8-15-6-1-3-9-17(15)18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJRGWPNSOBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)
![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)




![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2835645.png)




![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)
![N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2835651.png)